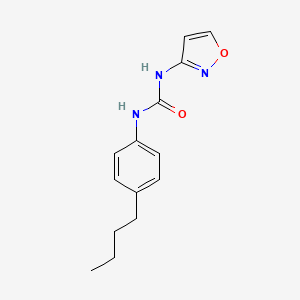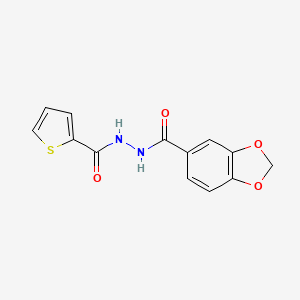
1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas This compound features a butyl-substituted phenyl group and an oxazole ring, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 4-butylaniline with isocyanates or carbamoyl chlorides to form the urea linkage. The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to amines under appropriate conditions.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring could yield quinones, while reduction of the urea linkage could yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and urea linkage could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1,2-oxazol-3-yl)urea: Lacks the butyl substitution on the phenyl ring.
1-(4-Methylphenyl)-3-(1,2-oxazol-3-yl)urea: Contains a methyl group instead of a butyl group.
1-(4-Butylphenyl)-3-(1,2-thiazol-3-yl)urea: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
1-(4-Butylphenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the presence of both the butyl-substituted phenyl group and the oxazole ring. This combination of structural features can impart specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-11-5-7-12(8-6-11)15-14(18)16-13-9-10-19-17-13/h5-10H,2-4H2,1H3,(H2,15,16,17,18) |
InChI Key |
CQDHCYZLBMMUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B10967221.png)


![N-{[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10967250.png)
![diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10967255.png)

![2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967267.png)
![1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10967272.png)

![2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967282.png)

![N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10967292.png)
![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10967296.png)
